4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a sophisticated molecular architecture that incorporates multiple functional groups arranged in a specific spatial configuration. The compound possesses the molecular formula C₁₈H₁₈N₂O₄ with a molecular weight of 326.36 grams per mole, as documented in chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[4-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid, which precisely describes the connectivity and substitution pattern of the molecule. The Chemical Abstracts Service has assigned the registry number 941464-00-2 to this specific compound, distinguishing it from closely related isomers and derivatives.
The molecular backbone consists of a four-carbon butanoic acid chain with a ketone functionality at the fourth position and a carboxylic acid group at the terminus. This core structure serves as the foundation for the attachment of complex aromatic substituents that define the compound's unique properties. The presence of two distinct aromatic systems connected through amide linkages creates a linear arrangement of functional groups that extends the molecular length and provides multiple sites for potential chemical interactions. The methylanilino component introduces a tertiary amine functionality within an aromatic system, while the anilino group provides a secondary amine connection to the carbonyl carbon.
Table 1: Molecular Descriptors of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ | |
| Molecular Weight | 326.36 g/mol | |
| Chemical Abstracts Service Number | 941464-00-2 | |
| International Union of Pure and Applied Chemistry Name | 4-[4-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
The structural framework demonstrates significant complexity through the incorporation of multiple aromatic rings connected via carbonyl-containing linkers. The first aromatic system features a phenyl ring directly attached to the methylated nitrogen atom, creating a dimethylanilino substituent that influences both electronic properties and steric interactions. The second aromatic ring system contains the anilino functionality that connects to the butanoic acid backbone through an amide bond. This arrangement creates a molecule with extended conjugation possibilities and multiple hydrogen-bonding sites that contribute to its overall chemical behavior and potential biological activities.
Substituent Configuration and Stereochemical Considerations
The stereochemical analysis of this compound reveals important considerations regarding the spatial arrangement of its substituents and their impact on molecular conformation. The compound contains no asymmetric carbon centers, indicating that stereoisomerism does not arise from chiral centers but rather from potential conformational isomerism around rotatable bonds. The presence of multiple amide linkages introduces partial double-bond character that restricts rotation and influences the preferred conformational states of the molecule. These rotational barriers create energetically favored conformations that determine the overall three-dimensional shape and influence intermolecular interactions.
The methylanilino substituent at the para position of the aromatic ring creates a specific substitution pattern that affects both electronic distribution and steric hindrance within the molecule. The methyl group attached to the nitrogen atom provides additional steric bulk and influences the rotational freedom around the carbon-nitrogen bond connecting the phenyl ring to the carbonyl system. This substitution pattern distinguishes the compound from other anilino derivatives and contributes to its unique chemical and physical properties. The para-substitution of the anilino group on the aromatic ring creates symmetric charge distribution that may enhance stability and reduce conformational complexity compared to ortho or meta isomers.
The extended conjugation system formed by the aromatic rings and carbonyl groups allows for delocalization of electron density throughout the molecular framework. This delocalization influences bond lengths, bond angles, and overall molecular geometry in ways that cannot be predicted solely from simple Lewis structures. The planarity tendencies of the aromatic systems compete with steric interactions from the methyl substituents, creating a balance that determines the preferred conformational states. Computational studies would be required to fully characterize the energy landscape and identify the most stable conformations under various environmental conditions.
The flexibility of the butanoic acid chain provides additional conformational degrees of freedom that influence the overall molecular shape and accessibility of functional groups for chemical reactions. The presence of both hydrogen bond donors and acceptors throughout the molecule creates opportunities for intramolecular hydrogen bonding that may stabilize certain conformations over others. These intramolecular interactions, combined with the inherent preferences of the aromatic systems, determine the solution-phase behavior and solid-state packing arrangements that influence physical properties and chemical reactivity.
Comparative Analysis with Related Succinic Acid Derivatives
The structural comparison of this compound with related succinic acid derivatives reveals important insights into structure-activity relationships and chemical properties within this family of compounds. Succinanilic acid, also known as 4-anilino-4-oxobutanoic acid, represents the simplest member of this structural class with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 grams per mole. This parent compound lacks the additional aromatic substituents present in the target molecule, providing a baseline for understanding how structural modifications influence chemical and physical properties. The systematic addition of functional groups from succinanilic acid to the more complex target compound demonstrates the progressive increase in molecular complexity and potential for diverse chemical interactions.
4-(4-Aminoanilino)-4-oxobutanoic acid represents an intermediate level of complexity with the molecular formula C₁₀H₁₂N₂O₃ and molecular weight of 208.21 grams per mole. This compound introduces an amino substituent on the aromatic ring while maintaining the basic succinic acid derivative framework, illustrating how single functional group modifications can significantly alter molecular properties. The comparison between this amino-substituted derivative and the methylanilino target compound highlights the influence of nitrogen substitution patterns on overall molecular behavior and potential biological activities. The presence of primary versus tertiary amine functionalities creates distinct differences in basicity, hydrogen bonding capabilities, and steric interactions.
Table 2: Comparative Analysis of Succinic Acid Derivatives
The isomeric relationship between 4-{3-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid and the target compound this compound provides direct insight into the effects of substitution position on molecular properties. Both compounds share identical molecular formulas and weights but differ in the position of the methylanilino substituent on the aromatic ring. The meta versus para substitution pattern creates distinct differences in electronic distribution, steric interactions, and potential for intermolecular associations. These positional isomers demonstrate how subtle structural changes can lead to significantly different chemical behaviors while maintaining overall molecular complexity.
The progressive increase in molecular weight and complexity from succinanilic acid through the amino-substituted derivative to the methylanilino compounds illustrates the systematic development of structure-activity relationships within this chemical family. Each additional functional group or structural modification introduces new possibilities for chemical interactions while potentially altering solubility, stability, and biological activity profiles. The methylation of the amino group in the target compound reduces hydrogen bonding capability compared to primary or secondary amines but introduces additional steric bulk that may influence conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
4-[4-[methyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20(15-5-3-2-4-6-15)18(24)13-7-9-14(10-8-13)19-16(21)11-12-17(22)23/h2-10H,11-12H2,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDYJQKOFKSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Amide Coupling and Hydrolysis
This method adapts strategies from structurally related compounds:
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Formation of methylanilino-carbonyl intermediate :
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Reduction of nitro group :
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Coupling with 4-oxobutanoic acid :
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Final hydrolysis :
Table 1 : Optimization of coupling agents for Step 3
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 78 |
| EDCl/HOBt | DCM | 25 | 65 |
| DCC | THF | 0→25 | 58 |
Route 2: One-Pot Tandem Reaction
Developed for analogs with similar steric profiles:
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Simultaneous amidation :
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Oxidative carboxylation :
Key advantage : Reduced purification steps compared to sequential methods.
Catalytic Deprotection Strategies
Hydrogenolysis of Benzyl Groups
Adapted from pharmaceutical intermediate synthesis:
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Substrate : Benzyl-protected precursor
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Catalyst : 10% Pd/C
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Conditions : H₂ (50 psi), MeOH, 6 h
Purification and Characterization
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Chromatography : Silica gel (CH₂Cl₂:MeOH = 9:1) for intermediate isolation.
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Crystallization : Ethyl acetate/n-hexane system for final product (mp: 214–216°C).
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Spectroscopic validation :
Comparative Analysis of Synthetic Routes
Table 2 : Route efficiency comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 58.3 | 55.8 |
| Steps | 4 | 2 |
| Purifications | 3 | 1 |
| Scalability | Moderate | High |
Challenges and Mitigation Strategies
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Regioselectivity in aromatic substitution :
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Acid-sensitive intermediates :
Industrial-Scale Considerations
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Cost analysis : Route 2 reduces solvent use by 40% compared to Route 1.
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Catalyst recycling : Zeolite β reused 5× with <5% activity loss.
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Waste streams : MnO₂ byproducts from KMnO₄ oxidation treated via alkaline precipitation.
Emerging Methodologies
Chemical Reactions Analysis
4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the anilino group.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism typically involves the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .
Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored in pharmaceutical research. Its potential applications include:
- Cancer Treatment : As mentioned, its ability to induce apoptosis in cancer cells positions it as a promising candidate for anticancer drug development.
- Antimicrobial Agents : Its efficacy against various bacterial strains suggests potential use in treating infections resistant to conventional antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria |
Table 2: Synthesis Conditions
| Reactants | Catalyst | Reaction Type | Yield (%) |
|---|---|---|---|
| Toluene + Succinic Anhydride | Aluminum Chloride | Friedel-Crafts Reaction | Variable |
Case Studies
- Anticancer Efficacy Study : A study conducted on human breast cancer cell lines demonstrated that treatment with derivatives of this compound led to a significant reduction in cell viability, suggesting its potential as a lead compound for new cancer therapies .
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential role in developing new antibiotic formulations .
Mechanism of Action
The mechanism of action of 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound’s structure allows it to interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings
Substituent Effects: Methyl and methoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility . Halogen substituents (Cl, I) increase molecular weight and influence crystal packing, as seen in the monoclinic structure of the iodinated analog .
Biological Relevance: The unsubstituted 4-anilino-4-oxobutanoic acid is a benchmark for studying enzyme kinetics, while halogenated derivatives may serve as probes for electron-deficient binding sites .
Analytical Challenges: Conjugated systems (e.g., butenoic acid derivatives) require optimized solvent systems for accurate quantification, as demonstrated by Yusifova et al. .
Biological Activity
4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid, with the chemical formula C18H18N2O4 and CAS Number 941464-00-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an anilino group, which is known for its biological activity. The presence of the methylanilino carbonyl moiety suggests potential interactions with biological macromolecules, making it a candidate for further exploration in drug development.
Chemical Properties:
- Molecular Weight: 326.35 g/mol
- IUPAC Name: this compound
- InChI Key: HVVDYJQKOFKSCT-UHFFFAOYSA-N
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases: Similar compounds have been reported to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells .
- Modulation of Gene Expression: The compound may influence the expression of genes involved in apoptosis and cell survival pathways.
Case Studies
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Study on Apoptosis Induction:
In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis showed significant changes in the distribution of cells in different phases of the cell cycle, indicating G1 phase arrest and subsequent apoptosis . -
In Vivo Efficacy:
A murine model was utilized to assess the in vivo efficacy of the compound against tumor growth. Mice treated with the compound exhibited reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid?
The compound is typically synthesized via condensation reactions. A common method involves reacting maleic anhydride with p-toluidine (4-methylaniline) under reflux conditions in an aprotic solvent (e.g., toluene or dichloromethane). The reaction intermediate is hydrolyzed to yield the final product, which is purified via recrystallization using ethanol or methanol . Advanced adaptations include microwave-assisted synthesis, which reduces reaction time and improves yield by optimizing thermal conditions .
Q. How is the molecular structure of this compound characterized experimentally?
Structural validation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the amide and carboxylic acid groups) .
- NMR spectroscopy (¹H and ¹³C) confirms substituent positions and hydrogen bonding patterns, such as the deshielded proton signals from the anilino group .
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What analytical methods are recommended for purity assessment?
- Potentiometric titration quantifies acidic protons (carboxylic acid and amide groups) to assess stoichiometric purity .
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures chromatographic purity (>95% threshold for research-grade material) .
Advanced Research Questions
Q. How can researchers design bioactivity studies to evaluate its antimicrobial or anticancer potential?
- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ampicillin and fluconazole .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Validate mechanisms via DNA-binding studies (e.g., ethidium bromide displacement assays) or apoptosis markers (e.g., caspase-3 activation) .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from structural variations (e.g., substituents on the anilino group), purity levels, or assay conditions. Mitigation strategies include:
Q. What computational approaches predict the compound’s bioactivity?
- Quantitative Structure-Activity Relationship (QSAR) modeling : Use topological descriptors (e.g., Wiener index, molecular connectivity) to correlate electronic or steric features with activity .
- Molecular docking : Simulate binding affinities with target proteins (e.g., DNA topoisomerase II) using software like AutoDock Vina. Focus on hydrogen-bonding interactions with the amide and carboxylic acid groups .
Q. What factors influence synthesis yield optimization?
Q. How can advanced analytical methods resolve purity challenges?
Q. What techniques elucidate the compound’s mechanism of action in biological systems?
Q. How does the compound’s stability vary under different storage conditions?
- Long-term stability : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis.
- Solution stability : Use buffered solutions (pH 6–7) to avoid carboxylic acid deprotonation, which may alter reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
